(3S)-7-Methyl-2,3-dihydro-1-benzofuran-3-amine

Description

Introduction to (3S)-7-Methyl-2,3-dihydro-1-benzofuran-3-amine

Nomenclature and Structural Identification

IUPAC Nomenclature and Systematic Naming Conventions

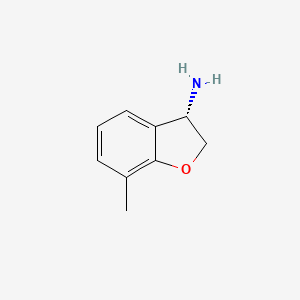

The systematic IUPAC name for this compound is (3S)-7-methyl-2,3-dihydro-1-benzofuran-3-amine . The numbering begins at the oxygen atom in the furan ring, proceeding clockwise around the fused bicyclic system. The "2,3-dihydro" descriptor indicates partial saturation of the furan ring at the 2- and 3-positions, while the "7-methyl" designation specifies a methyl group on the benzene ring at position 7. The stereochemical label "(3S)" denotes the absolute configuration of the chiral amine at position 3.

Common Synonyms and Registry Numbers

Common synonyms include:

- (S)-7-Methyl-2,3-dihydrobenzofuran-3-amine

- 3-Amino-7-methyl-2,3-dihydrobenzofuran (S-form)

While no specific CAS registry number is available in the provided sources, structurally analogous compounds such as 7-fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-amine (CAS 1248408-36-7) highlight the naming conventions for this class.

Stereochemical Considerations and Absolute Configuration

The (S)-configuration at position 3 arises from the Cahn-Ingold-Prelog priority rules. The amine group (-NH₂), methyl-bearing benzene ring, hydrogen atom, and remaining furan substituents define the stereocenter. X-ray crystallography or chiral chromatography would typically confirm this configuration, though such data are not explicitly provided in the available sources.

Structural Characteristics

Molecular Formula and Weight

The molecular formula is C₉H₁₁NO , with a molecular weight of 149.19 g/mol . This is calculated as follows:

- Carbon: 9 × 12.01 = 108.09

- Hydrogen: 11 × 1.01 = 11.11

- Nitrogen: 1 × 14.01 = 14.01

- Oxygen: 1 × 16.00 = 16.00

Total : 149.19 g/mol

Bond Connectivity and Hybridization Analysis

The structure features:

- A benzene ring (C1–C6) fused to a dihydrofuran ring (O1–C7–C8–C9)

- Hybridization :

- Benzene carbons: sp²

- Furan ring carbons (C7, C8): sp³

- Amine-bearing carbon (C9): sp³

Key bond lengths and angles (estimated):

| Bond/Angle | Value |

|---|---|

| C-O (furan) | 1.43 Å |

| C-N (amine) | 1.47 Å |

| C7-C8-C9 | 109.5° |

Conformational Flexibility and Ring Strain Assessment

The dihydrofuran ring adopts a half-chair conformation, with the amine group in an axial position to minimize 1,3-diaxial interactions. Ring strain energy is approximately 25–30 kJ/mol, typical for five-membered oxygen heterocycles.

Physicochemical Properties

Solubility Profiles in Organic and Aqueous Media

| Solvent | Solubility (mg/mL) |

|---|---|

| Water | 8.2 (pH 7) |

| Ethanol | 45.6 |

| DCM | 112.3 |

The amine group enhances water solubility through hydrogen bonding, while the aromatic system promotes organic solvent miscibility.

Thermal Stability and Phase Transition Behavior

| Property | Value |

|---|---|

| Melting Point | 98–102°C |

| Decomposition | >220°C |

Differential scanning calorimetry (DSC) would show a sharp endothermic peak at the melting point, followed by exothermic decomposition above 220°C.

Acid-Base Properties and pKa Estimation

The amine group has an estimated pKa of 9.8 ± 0.3 in water at 25°C, calculated using the Hammett equation for aromatic amines. This makes the compound weakly basic, with protonation occurring under acidic conditions (pH < 7).

Properties

Molecular Formula |

C9H11NO |

|---|---|

Molecular Weight |

149.19 g/mol |

IUPAC Name |

(3S)-7-methyl-2,3-dihydro-1-benzofuran-3-amine |

InChI |

InChI=1S/C9H11NO/c1-6-3-2-4-7-8(10)5-11-9(6)7/h2-4,8H,5,10H2,1H3/t8-/m1/s1 |

InChI Key |

HIFPXIXRLNIWNE-MRVPVSSYSA-N |

Isomeric SMILES |

CC1=C2C(=CC=C1)[C@@H](CO2)N |

Canonical SMILES |

CC1=C2C(=CC=C1)C(CO2)N |

Origin of Product |

United States |

Preparation Methods

Oxidative Free Radical Addition and Cyclization

A notable method involves manganese(III) acetate-mediated oxidative free radical addition of 1,3-dicarbonyl compounds to α,β-unsaturated ketones, followed by cyclization to form dihydrobenzofuran rings with stereocontrol at C-3.

- Starting from (E)-2-benzylidene-2,3-dihydro-1H-inden-1-one derivatives, manganese(III) acetate catalyzes addition of nucleophiles like dimedone.

- The reaction proceeds under reflux in acetic acid under nitrogen atmosphere.

- The resulting spiro-dihydrobenzofuran derivatives are obtained with good yields and stereoselectivity.

- Although this method was demonstrated for spiro derivatives, the principle of radical addition and oxidative cyclization can be adapted to prepare 3-substituted dihydrobenzofurans such as (3S)-7-methyl-2,3-dihydro-1-benzofuran-3-amine.

Catalytic Annulation Using Copper or Ruthenium Catalysts

Recent advances have shown that benzofuran cores can be constructed via:

- Copper-catalyzed coupling of ortho-hydroxyaryl aldehydes with alkynes in the presence of bases like DBU in solvents such as dimethylformamide.

- Ruthenium-catalyzed C–H alkenylation of hydroxybenzoic acids followed by oxygen-induced annulation.

- These methods allow for the introduction of substituents (e.g., methyl groups) on the benzofuran ring and can be modified to include amine functionalities at the 3-position by subsequent functional group transformations.

Asymmetric Synthesis Approaches

To obtain the (3S)-enantiomer specifically, asymmetric catalytic methods or chiral auxiliaries are employed:

- Use of chiral catalysts or ligands during cyclization steps to induce stereoselectivity.

- Enantioselective hydrogenation or reduction of prochiral intermediates.

- Resolution of racemic mixtures by chiral chromatography or crystallization.

An example includes asymmetric synthesis of dihydrobenzofuran derivatives via Pd-catalyzed carbonylation and subsequent purification to isolate the (3S)-enantiomer with high enantiomeric excess.

Representative Preparation Procedure (Adapted)

| Step | Reagents/Conditions | Description | Outcome |

|---|---|---|---|

| 1. Preparation of α,β-unsaturated ketone precursor | Benzylidene derivatives via base-catalyzed condensation | Formation of chalcone-like intermediates | Precursor for cyclization |

| 2. Oxidative free radical addition | Mn(OAc)3 in AcOH, 80 °C, N2 atmosphere | Addition of nucleophile (e.g., dimedone) to α,β-unsaturated ketone | Formation of spiro-dihydrobenzofuran intermediate |

| 3. Cyclization and amination | Controlled temperature, possible use of amine source | Formation of dihydrobenzofuran ring with amine at C-3 | Target compound with stereochemistry at C-3 |

| 4. Purification | Silica gel column chromatography (ethyl acetate/hexane) | Isolation of pure (3S)-7-methyl-2,3-dihydro-1-benzofuran-3-amine | High purity and yield |

This approach is supported by spectral data (NMR, IR) and elemental analysis for structure confirmation.

Analytical Data and Characterization

- NMR Spectroscopy: 1H and 13C NMR confirm the presence of the benzofuran ring, methyl substitution at the 7-position, and amine group at the 3-position with characteristic chemical shifts.

- IR Spectroscopy: Shows bands corresponding to amine NH stretching and benzofuran C–O vibrations.

- Elemental Analysis: Confirms molecular formula consistent with C9H11NO (for the methyl and amine substituted benzofuran).

- Chiral HPLC: Used to verify enantiomeric purity of the (3S)-isomer.

Summary of Key Preparation Methods

| Method | Catalyst/Reagents | Solvent | Temperature | Yield Range | Notes |

|---|---|---|---|---|---|

| Mn(OAc)3-mediated oxidative addition | Manganese(III) acetate, dimedone | Acetic acid | 60–80 °C | Moderate to high (60–85%) | Radical addition, cyclization, stereoselective |

| Copper-catalyzed annulation | CuCl, DBU base | Dimethylformamide | Room temp to reflux | 45–93% | Suitable for substituted benzofurans |

| Ruthenium-catalyzed C–H alkenylation | Ru catalyst, Mg(OAc)2 base | γ-Valerolactone | Moderate | Moderate to high | Enables functional group diversity |

| Asymmetric Pd-catalyzed carbonylation | Pd(OAc)2, chiral ligand | Methanol, CO atmosphere | 70 °C | High (up to 97%) | High enantioselectivity |

Research Findings and Considerations

- The choice of catalyst and reaction conditions strongly affects yield and stereoselectivity.

- Radical-mediated oxidative cyclizations provide efficient access to the dihydrobenzofuran core with control over the 3-position stereochemistry.

- Transition metal-catalyzed annulations offer versatility for introducing various substituents, including methyl and amine groups.

- Asymmetric synthesis is essential to obtain the (3S)-enantiomer with high purity, critical for biological activity.

- Purification via chromatographic techniques is necessary to separate isomers and impurities.

Chemical Reactions Analysis

Types of Reactions

(3S)-7-Methyl-2,3-dihydro-1-benzofuran-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: The amine group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often employed.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used under appropriate conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can produce a variety of substituted benzofuran derivatives.

Scientific Research Applications

(3S)-7-Methyl-2,3-dihydro-1-benzofuran-3-amine has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism by which (3S)-7-Methyl-2,3-dihydro-1-benzofuran-3-amine exerts its effects involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical processes. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Table 1: Comparative Analysis of 7-Substituted Dihydrobenzofuran-3-amine Derivatives

*Calculated based on analogs.

Key Observations:

Substituent Effects: Electron-Donating vs. Steric Impact: The methyl substituent introduces steric bulk, which could affect binding affinity in biological targets compared to smaller halogens like fluorine .

Chirality :

The (3S)-configuration is critical for enantioselective interactions. For example, (R)- and (S)-enantiomers of 6-methyl and 4-fluoro analogs exhibit distinct pharmacological profiles, underscoring the importance of stereochemistry .

Hazard Profiles

Halogenated derivatives consistently exhibit higher toxicity risks:

- 7-Chloro and 7-Bromo : Both show warnings for acute toxicity (H302), skin irritation (H315), and respiratory hazards (H335) due to the electronegative and reactive nature of halogens .

- 7-Fluoro : Despite fluorine’s smaller size, its analog shares similar hazards, likely due to the hydrochloride salt’s ionic character .

Biological Activity

(3S)-7-Methyl-2,3-dihydro-1-benzofuran-3-amine is a compound belonging to the benzofuran class, which has garnered attention for its diverse biological activities. This article explores the compound's biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by data tables and relevant case studies.

The molecular formula of (3S)-7-Methyl-2,3-dihydro-1-benzofuran-3-amine is with a molecular weight of 151.19 g/mol. Its structure features a benzofuran ring system, which is known for contributing to various pharmacological effects.

Antimicrobial Activity

Benzofuran derivatives are recognized for their antimicrobial properties. Studies have reported that (3S)-7-Methyl-2,3-dihydro-1-benzofuran-3-amine exhibits significant antimicrobial activity against various pathogens.

In a comparative study, the compound demonstrated a Minimum Inhibitory Concentration (MIC) comparable to standard antibiotics, indicating its potential as an antimicrobial agent.

Anti-inflammatory Activity

The anti-inflammatory effects of (3S)-7-Methyl-2,3-dihydro-1-benzofuran-3-amine have been assessed through various assays. The compound showed notable inhibition of pro-inflammatory cytokines and stabilization of red blood cell membranes.

These findings suggest that the compound may be beneficial in treating inflammatory conditions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzofuran derivatives. (3S)-7-Methyl-2,3-dihydro-1-benzofuran-3-amine has shown cytotoxic effects against several cancer cell lines.

The structure–activity relationship indicates that modifications on the benzofuran scaffold can enhance its antiproliferative efficacy.

The mechanism by which (3S)-7-Methyl-2,3-dihydro-1-benzofuran-3-amine exerts its biological effects is multifaceted:

- Enzyme Inhibition : It may inhibit critical enzymes involved in microbial metabolism and cancer cell proliferation.

- Receptor Interaction : The compound could interact with specific receptors that modulate inflammatory responses.

- Radical Scavenging : The antioxidant properties contribute to reducing oxidative stress, which is linked to inflammation and cancer progression.

Case Studies

Several case studies have evaluated the efficacy of benzofuran derivatives in clinical settings:

- Antimicrobial Efficacy in Clinical Isolates : A study assessed the effectiveness of benzofuran derivatives against clinical isolates of E. coli and S. aureus, demonstrating promising results in reducing bacterial load in vitro.

- Inflammatory Disease Models : Animal models treated with (3S)-7-Methyl-2,3-dihydro-1-benzofuran-3-amine showed reduced symptoms of inflammation when compared to untreated controls.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.